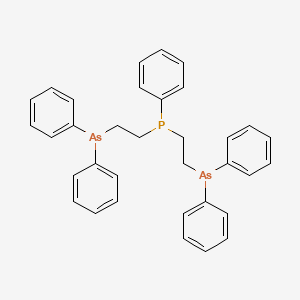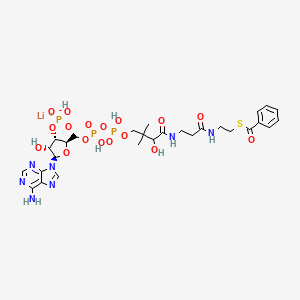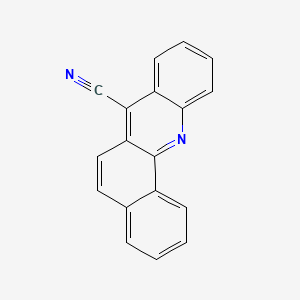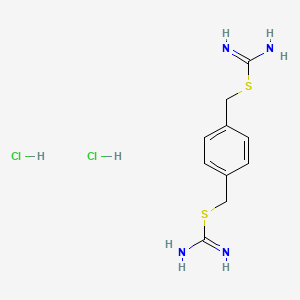
(+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bornane backbone with two p-fluorobenzyl groups attached to the nitrogen atom, making it a significant molecule in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide typically involves the reaction of bornane derivatives with p-fluorobenzyl halides under specific conditions. The process often includes:
Starting Materials: Bornane derivatives and p-fluorobenzyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvents: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(p-fluorobenzyl)trisulfide: Known for its antitumor activity.
4-Fluorobenzyl chloride: Used as a precursor in organic synthesis.
N(1)-p-fluorobenzyl-cymserine: Investigated as an inhibitor of specific enzymes.
Uniqueness
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
24629-74-1 |
|---|---|
Molekularformel |
C24H30ClF2N |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
bis[(4-fluorophenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C24H29F2N.ClH/c1-23(2)19-12-13-24(23,3)22(14-19)27(15-17-4-8-20(25)9-5-17)16-18-6-10-21(26)11-7-18;/h4-11,19,22H,12-16H2,1-3H3;1H |
InChI-Schlüssel |
WMORTIKYLKQLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)











